molecular formula C14H20N2Na2O8 B1494942 CDTA DISODIUM SALT CAS No. 57137-35-6

CDTA DISODIUM SALT

Cat. No.: B1494942
CAS No.: 57137-35-6
M. Wt: 390.30 g/mol
InChI Key: TVTLKUMLAQUFAS-HSTMFJOWSA-L
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Description

Disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- is a chemical compound known for its chelating properties. It is a derivative of cyclohexane-1,2-diamine and is used in various applications due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- typically involves the reaction of cyclohexane-1,2-diamine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal salts (e.g., nitrates, chlorides) and oxidizing or reducing agents. The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products

The major products formed from these reactions are metal-chelate complexes, which have various applications in analytical chemistry and industrial processes .

Scientific Research Applications

Properties

CAS No.

57137-35-6

Molecular Formula

C14H20N2Na2O8

Molecular Weight

390.30 g/mol

IUPAC Name

disodium;2-[[(1R,2R)-2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate

InChI

InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2/t9-,10-;;/m1../s1

InChI Key

TVTLKUMLAQUFAS-HSTMFJOWSA-L

SMILES

[H+].[H+].C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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